Home > Products > Screening Compounds P117022 > Duloxetine IMpurity 19
Duloxetine IMpurity 19 - 1384080-33-4

Duloxetine IMpurity 19

Catalog Number: EVT-3237716
CAS Number: 1384080-33-4
Molecular Formula: C19H21NOS
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Nitroso Duloxetine

Compound Description: N-Nitroso Duloxetine is a nitrosamine impurity found in Duloxetine Hydrochloride drug substance. Nitrosamines are a class of compounds considered to be potentially carcinogenic. []

Relevance: N-Nitroso Duloxetine is a direct derivative of Duloxetine where a nitroso group (-N=O) is attached to the secondary amine group of Duloxetine. This structural modification significantly alters the compound's properties and raises concerns about its safety. []

1-Naphthol

Compound Description: 1-Naphthol is identified as a potential toxic impurity in Duloxetine Hydrochloride. It is known to cause hepatotoxicity in humans and poses a risk to aquatic life. [, ]

Relevance: While not directly derived from Duloxetine, 1-Naphthol's identification as a potential impurity suggests it might arise during Duloxetine's synthesis or degradation. This highlights the importance of impurity profiling and control during drug manufacturing. [, ]

6-chloro-3-hydroxypyrazine-2-carboxamide and 3,6-dichloro-pyrazine-2-carbonitrile

Compound Description: These two compounds are identified as process-related impurities (PRIs) in Favipiravir, an antiviral drug. []

Relevance: Although these compounds are not directly related to Duloxetine, the abstract highlights the importance of identifying and quantifying PRIs in active pharmaceutical ingredients (APIs) due to their potential genotoxic effects. This concern extends to the manufacturing of Duloxetine, emphasizing the need to control related impurities. []

S-Flurbiprofen

Compound Description: S-Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) used for pain relief. In one study, it was combined with Duloxetine as a treatment for chronic pain in patients with osteoarthritis. []

Relevance: While structurally dissimilar to Duloxetine, S-Flurbiprofen shares a therapeutic application in treating chronic pain, particularly in the context of osteoarthritis. This suggests a potential overlap in their mechanisms of action or targeted pathways. []

Pregabalin

Compound Description: Pregabalin is an anticonvulsant and analgesic medication used to treat various conditions, including neuropathic pain. One study compared the efficacy of Pregabalin and Duloxetine in managing peripheral neuropathy pain in patients with type 2 diabetes. []

Relevance: The study comparing Pregabalin and Duloxetine for peripheral neuropathy pain in diabetic patients highlights their shared therapeutic application. Although structurally different, their effectiveness in treating similar conditions suggests potential similarities in their pharmacological targets or pathways. []

Overview

Duloxetine Impurity 19, with the chemical identifier 1384080-33-4, is a compound associated with Duloxetine, a dual serotonin and norepinephrine reuptake inhibitor primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. This impurity plays a critical role in pharmaceutical research, particularly in the development and validation of analytical methods for detecting and quantifying impurities in Duloxetine formulations. It is essential for quality control processes to ensure the safety and efficacy of Duloxetine products and is also used in toxicological studies to assess potential adverse effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Duloxetine Impurity 19 involves several routes that typically include the preparation of intermediate compounds followed by specific reactions to introduce the impurity. A common method includes:

  1. Preparation of Intermediate Compounds: This step may involve synthesizing compounds such as (S)-N,N-dimethyl-3-(1-naphthoxy)-3-(2-thienyl)-1-propylamine.
  2. Reaction Conditions: The synthesis often utilizes solvents like dimethylformamide and reagents such as nitrous acid to introduce functional groups into the compound.
  3. Purification Techniques: After synthesis, purification methods like liquid chromatography are employed to isolate and purify the impurity.
Molecular Structure Analysis

Structure and Data

Duloxetine Impurity 19's molecular structure is closely related to that of Duloxetine itself, featuring a complex arrangement of atoms characteristic of its function as an impurity. While specific structural diagrams are not provided in the available literature, it can be inferred that its structure includes elements typical of organic compounds used in pharmaceutical applications.

Chemical Reactions Analysis

Reactions and Technical Details

Duloxetine Impurity 19 undergoes various chemical reactions, including:

  • Oxidation: This process involves adding oxygen or removing hydrogen from the compound, often utilizing oxidizing agents like potassium permanganate.
  • Reduction: In this context, reduction refers to the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: These involve replacing one functional group with another, often employing reagents like halogens or alkylating agents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens or alkylating agents for substitution.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or boiling point are not detailed in the available sources for Duloxetine Impurity 19, it is generally expected that impurities exhibit properties similar to those of their parent compounds. The chemical properties are characterized by their reactivity in various chemical reactions mentioned earlier.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess the purity levels of Duloxetine formulations and their impurities. The presence of Duloxetine Impurity 19 can be quantified through established protocols that measure its concentration relative to the active ingredient .

Applications

Scientific Uses

Duloxetine Impurity 19 has several scientific applications:

  • Pharmaceutical Research: It is utilized in developing methods for detecting impurities in drug formulations.
  • Quality Control: The impurity is crucial for ensuring that Duloxetine products meet safety standards.
  • Toxicological Studies: Research involving this impurity helps ascertain its potential toxic effects on human health.
  • Chemical Synthesis: It serves as a reference standard in synthesizing related compounds .

By understanding the implications of impurities like Duloxetine Impurity 19, researchers can enhance drug formulation processes and ensure higher safety standards in pharmaceutical products.

Introduction to Duloxetine Impurity 19 in Pharmaceutical Context

Pharmacopeial Status and Regulatory Designations

Pharmacopeial Monographs and Specifications

Duloxetine Impurity 19 (N-nitroso-duloxetine) is formally recognized under European Pharmacopoeia monograph 2594 as a controlled impurity requiring strict limits. While not yet specified in USP monographs, regulatory scrutiny aligns with evolving global standards for nitrosamine impurities in active pharmaceutical ingredients. The European Directorate for the Quality of Medicines (EDQM) maintains the Certified Reference Standard for duloxetine-related impurities (Catalogue Code Y0001455), establishing a benchmark for identification and quantification [1]. Current pharmacopeial discussions focus on establishing universal acceptance criteria for this compound, with analytical methodologies undergoing continuous refinement to achieve the required sensitivity for detection at parts-per-billion levels. The impurity's structural confirmation is verified through advanced spectroscopic characterization including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Global Regulatory Positions and Limits

Global regulatory authorities have implemented stringent interim limits for N-nitroso-duloxetine. The FDA enforces an Acceptable Daily Intake (ADI) of 100 ng/day based on carcinogenic potency categorization [7], while the EMA recommends a temporary Acceptable Intake (t-AI) of 600 ng/day pending further toxicological evaluation [4]. These limits translate to maximum permitted levels in duloxetine formulations ranging from 0.03 ppm to 0.2 ppm, necessitating ultra-sensitive analytical control strategies. Regulatory divergence stems from differing interpretations of in vivo mutagenicity data from BigBlue rat studies suggesting higher thresholds may be acceptable [4]. The impurity triggered Class II FDA recalls affecting over 240,000 duloxetine product units across multiple manufacturers in 2024 due to exceedances of interim limits [3] [5] [7]. This regulatory landscape remains dynamic, with the December 2024 expiration of current t-AI thresholds anticipated to prompt updated guidance based on emerging carcinogenicity data.

Table 1: Global Regulatory Specifications for N-Nitroso-Duloxetine

Regulatory BodyAcceptable IntakeStatusImplementation Timeline
US FDA100 ng/dayEnforcedOctober 2024
EMA600 ng/dayInterimUntil December 2024
Health Canada100 ng/dayAdoptedNovember 2024
TGA Australia600 ng/dayInterimUntil December 2024

Significance in Duloxetine Hydrochloride Quality Profiles

Formation Pathways and Risk Assessment

N-nitroso-duloxetine formation occurs predominantly during API synthesis through secondary amine nitrosation when nitrites or nitrogen oxides contact duloxetine intermediates. Temperature, pH, and solvent composition critically influence reaction kinetics, with maximum formation observed at pH 3-4 [4]. Residual sodium nitrite in excipients represents a significant risk factor, as demonstrated by multiple manufacturers experiencing lot failures. Accelerated stability studies indicate potential for post-synthesis formation during storage, particularly in high-humidity environments where excipient decomposition releases nitrosating agents. Risk assessment matrices identify these critical process parameters: (1) amine precursor purity, (2) nitrite/nitrate contaminant levels, (3) water content control, and (4) packaging integrity. Modern control strategies employ Quality-by-Design principles to establish proven acceptable ranges for these parameters through designed experiments and multivariate analysis.

Analytical Control Strategies

Robust detection of Impurity 19 requires advanced hyphenated techniques due to its structural similarity to duloxetine and ultra-trace control thresholds. Current methodologies include:

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Enables specific detection at 0.01 ppm levels with exact mass measurement (m/z 343.1197 for [M+H]+)
  • GC-MS/MS with Derivatization: Achieves 0.05 ppm sensitivity after chemical modification
  • UPLC-PDA (Ultra Performance Liquid Chromatography-Photodiode Array): Validated for 0.1 ppm quantification in finished products [2]

Recent method innovations incorporate tandem mass spectrometry with atmospheric pressure chemical ionization (APCI) to overcome matrix interference challenges. The greenness of these methods has been evaluated through AGREE metrics, balancing sensitivity with environmental impact [2]. Validation parameters demonstrate linearity (r²>0.998) across 0.01-0.5 ppm ranges, precision (RSD<5%), and accuracy (95-105%) meeting ICH Q2(R1) requirements.

Table 2: Performance Characteristics of Analytical Methods for Impurity 19 Detection

MethodLOD (ppm)LOQ (ppm)Linearity Range (ppm)Recovery (%)
LC-HRMS0.0030.010.01-0.5092-98
GC-MS/MS0.010.030.03-0.6090-102
UPLC-PDA0.030.100.10-5.0095-105
HPLC-FLD0.050.150.15-10.0093-107

Impact on Manufacturing and Quality Systems

The control of Impurity 19 necessitates comprehensive quality management system enhancements across duloxetine supply chains. Manufacturers have implemented (1) raw material testing protocols for nitrosamine precursors, (2) process analytical technology (PAT) for real-time monitoring, and (3) extractable/leachable studies on packaging systems. The impurity's emergence has driven synthetic route re-engineering toward tertiary amine intermediates that resist nitrosation. Batch failure analysis reveals that 78% of out-of-specification incidents originate from solvent recovery processes introducing nitrosating agents [4]. Corrective actions include chelating agent implementation and nitrogen sparging during crystallization. These controls substantially impact manufacturing costs, with quality control expenses increasing by 25-40% for duloxetine products since 2023. The impurity profile directly influences regulatory submission strategies, as evidenced by recent regulatory rejections of duloxetine applications lacking comprehensive nitrosamine risk assessments.

Table 3: Comparative Analysis of Duloxetine-Related Impurities

Impurity DesignationChemical NameCAS RegistryStructural FeatureRisk Classification
Impurity A(S)-N-Desmethyl Duloxetine Hydrochloride1798887-69-0N-demethylationMedium
Impurity 19N-Nitroso-duloxetineNot AvailableN-nitroso derivativeHigh (genotoxic)
Impurity C(R)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3...116817-26-6StereoisomerLow
Impurity F(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(t...959392-22-4Structural analogMedium
Hydroxy ImpurityDuloxetine Hydroxy Impurity132335-44-5HydroxylationLow

Properties

CAS Number

1384080-33-4

Product Name

Duloxetine IMpurity 19

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3

InChI Key

HVZLSFQJZSADFM-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.